molecular formula C13H10ClNO3 B5780176 1-chloro-2-[(3-nitrobenzyl)oxy]benzene

1-chloro-2-[(3-nitrobenzyl)oxy]benzene

Cat. No. B5780176
M. Wt: 263.67 g/mol
InChI Key: OGAWGEYXLXZWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2-[(3-nitrobenzyl)oxy]benzene, also known as NB-Cl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrobenzyl ethers and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-chloro-2-[(3-nitrobenzyl)oxy]benzene involves the release of the 3-nitrobenzyl group upon exposure to light, which then activates the compound. This activation can lead to a range of biochemical and physiological effects, depending on the specific application.
Biochemical and Physiological Effects:
1-chloro-2-[(3-nitrobenzyl)oxy]benzene has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and neurotransmitters, the detection of reactive oxygen species, and the crosslinking of proteins. These effects are dependent on the specific application and the concentration of 1-chloro-2-[(3-nitrobenzyl)oxy]benzene used.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-chloro-2-[(3-nitrobenzyl)oxy]benzene in lab experiments is its photoactivatable nature, which allows for precise temporal and spatial control over the activation of the compound. This can be particularly useful in the study of ion channels and neurotransmitters, where precise control over the timing and location of activation is critical. However, one limitation of using 1-chloro-2-[(3-nitrobenzyl)oxy]benzene is its potential toxicity, which can vary depending on the specific application and concentration used.

Future Directions

There are several future directions for research on 1-chloro-2-[(3-nitrobenzyl)oxy]benzene, including the development of new applications for the compound, the optimization of existing applications, and the study of its potential toxicity and side effects. In addition, there is potential for the development of new photoactivatable caging groups based on the structure of 1-chloro-2-[(3-nitrobenzyl)oxy]benzene, which could have a range of applications in scientific research.

Synthesis Methods

The synthesis of 1-chloro-2-[(3-nitrobenzyl)oxy]benzene involves the reaction of 3-nitrobenzyl alcohol with 1-chloro-2-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

1-chloro-2-[(3-nitrobenzyl)oxy]benzene has been used in a variety of scientific research applications, including as a photoactivatable caging group for the study of ion channels and neurotransmitters. It has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. In addition, 1-chloro-2-[(3-nitrobenzyl)oxy]benzene has been used as a crosslinking agent for the study of protein-protein interactions.

properties

IUPAC Name

1-chloro-2-[(3-nitrophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)15(16)17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWGEYXLXZWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-((3-nitrobenzyl)oxy)benzene

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